molecular formula C24H27N3O4 B11205682 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B11205682
M. Wt: 421.5 g/mol
InChI Key: UCACVRFJLAAJEB-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenylethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of the pyridazinone ring: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,6-dihydropyridazin-1-one core.

    Coupling of the two fragments: The final step involves the coupling of the 3,4-dimethoxyphenylethylamine with the pyridazinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with possible therapeutic effects.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenylethylamine moiety but lacks the pyridazinone ring.

    3,4-Dimethoxyphenethylamine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]PROPANAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide

InChI

InChI=1S/C24H27N3O4/c1-17-4-7-19(8-5-17)20-9-11-24(29)27(26-20)15-13-23(28)25-14-12-18-6-10-21(30-2)22(16-18)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,28)

InChI Key

UCACVRFJLAAJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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